molecular formula C9H7F5O B2948394 2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol CAS No. 345-40-4

2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol

Cat. No.: B2948394
CAS No.: 345-40-4
M. Wt: 226.146
InChI Key: JBTHMWQTLWZQKH-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol is an organic compound with the molecular formula C9H7F5O. It is characterized by the presence of five fluorine atoms and a phenyl group attached to a propanol backbone. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale fluorination processes and the use of specialized equipment to handle the highly reactive fluorine-containing intermediates. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol is unique due to the combination of its fluorinated and phenyl groups, which confer enhanced stability, reactivity, and versatility. This makes it particularly valuable in applications requiring high-performance materials and reagents.

Properties

IUPAC Name

2,2,3,3,3-pentafluoro-1-phenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5O/c10-8(11,9(12,13)14)7(15)6-4-2-1-3-5-6/h1-5,7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTHMWQTLWZQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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